molecular formula C17H23N3O3 B2514776 N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941945-47-7

N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2514776
CAS No.: 941945-47-7
M. Wt: 317.389
InChI Key: BLTQOFLXKVTVIO-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes an ethyl group, an isobutyryl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent reaction with ethylamine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-ethyl-N2-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
  • N1-methyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Uniqueness

N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-ethyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-18-15(21)16(22)19-13-8-7-12-6-5-9-20(14(12)10-13)17(23)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTQOFLXKVTVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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